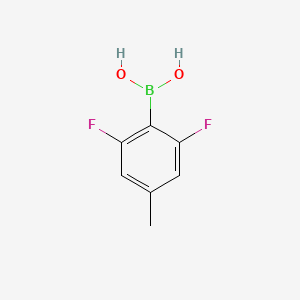

(2,6-Difluoro-4-methylphenyl)boronic acid

Description

BenchChem offers high-quality (2,6-Difluoro-4-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluoro-4-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJSBVBNJNOXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246867-26-3 | |

| Record name | (2,6-difluoro-4-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Precision Engineering of Biaryls: The (2,6-Difluoro-4-methylphenyl)boronic Acid Application Guide

Topic: Using (2,6-Difluoro-4-methylphenyl)boronic acid in medicinal chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary

(2,6-Difluoro-4-methylphenyl)boronic acid (CAS: 162226-19-1) is a high-value organoboron building block used primarily to install the 2,6-difluoro-4-methylphenyl motif. In medicinal chemistry, this specific substitution pattern is not merely structural; it is a functional "metabolic shield." The flanking fluorine atoms block oxidative metabolism at the ortho-positions, while the para-methyl group modulates lipophilicity and blocks para-oxidation.

However, this reagent presents a dichotomy: it is highly desirable for biological stability but notoriously difficult to couple due to rapid protodeboronation and steric hindrance . This guide provides the mechanistic understanding and optimized protocols required to utilize this reagent effectively.

Physicochemical & Medicinal Chemistry Profile

Technical Specifications

| Property | Data | Relevance |

| Formula | Core Reagent | |

| MW | 171.94 g/mol | Fragment-based drug design (FBDD) |

| pKa (est) | ~7.2 - 7.8 | Significantly more acidic than PhB(OH)₂ (pKa ~8.8) due to F-induction. Forms boronate anions at lower pH. |

| ClogP | ~1.8 | Increases lipophilicity compared to non-methylated analogs. |

| H-Bond Donors | 2 | Boronic acid moiety (transient).[1] |

The "Metabolic Shield" Rationale

The strategic value of this boronic acid lies in its ability to extend the half-life (

-

Ortho-Blocking (The Fluorine Effect): Cytochrome P450 enzymes (particularly CYP3A4) frequently attack electron-rich aromatic rings. The 2,6-difluoro substitution withdraws electron density (

-induction) and sterically blocks the ortho sites, preventing arene oxide formation. -

Para-Blocking: The C4-methyl group prevents hydroxylation at the para position, a common metabolic "soft spot."

-

Conformational Locking: When coupled to another ring, the 2,6-difluoro pattern creates a high rotational energy barrier. This can be exploited to lock a biaryl system into a specific conformation (atropisomerism) that matches a protein binding pocket, reducing the entropic penalty of binding.

Synthetic Challenges: The Protodeboronation Trap

The primary failure mode when using (2,6-Difluoro-4-methylphenyl)boronic acid is protodeboronation (loss of the boron group replaced by a proton), yielding 1,3-difluoro-5-methylbenzene instead of the biaryl product.

-

Mechanism: The electron-withdrawing fluorine atoms stabilize the transient aryl anion formed during base-catalyzed hydrolysis.

-

The Paradox: Suzuki coupling requires a base to activate the boronic acid (forming the boronate

). However, this specific boronate is highly unstable and decomposes rapidly in water/alcohol at elevated temperatures.

Visualization: The Kinetic Competition

The diagram below illustrates the race between the productive Transmetallation (Catalytic Cycle) and the destructive Protodeboronation.

Caption: Kinetic competition between productive Pd-catalyzed coupling (Green) and destructive protodeboronation (Red). The 2,6-difluoro motif accelerates the red pathway.

Experimental Protocols

To win the kinetic race described above, we must use highly active precatalysts (to speed up transmetallation) and controlled basicity .

Protocol A: The "Buchwald" Standard (High Success Rate)

Best for: Standard medicinal chemistry library synthesis where yield is critical.

Rationale: This protocol uses XPhos Pd G3/G4 . The bulky biarylphosphine ligand (XPhos) facilitates oxidative addition and, crucially, creates a highly active catalyst that transmetallates rapidly, consuming the unstable boronate before it can decompose.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(2,6-Difluoro-4-methylphenyl)boronic acid (1.5 - 2.0 equiv)

-

Catalyst: XPhos Pd G3 (2-5 mol%)

-

Base:

(0.5 M aqueous solution) or -

Solvent: THF or 1,4-Dioxane

Step-by-Step:

-

Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 258 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

-

Solvent: Add degassed THF (4 mL) via syringe.

-

Activation: Add degassed 0.5 M aqueous

(4 mL, 2.0 mmol) via syringe. -

Reaction: Heat the block to 40–60°C . Note: Do not overheat. Unlike standard Suzuki couplings (80-100°C), this substrate is sensitive. The active catalyst allows for milder temperatures.

-

Monitor: Check LCMS at 1 hour. If starting material remains, add 0.5 equiv more boronic acid (it may have decomposed).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Protocol B: Anhydrous Conditions (For Highly Sensitive Substrates)

Best for: Substrates containing esters, nitriles, or when protodeboronation is the dominant pathway in Protocol A.

Rationale: By removing water, we eliminate the primary proton source for protodeboronation. We use Cesium Fluoride (CsF) as the base/activator. The fluoride anion activates the boronic acid to the trifluoroborate species (or similar intermediate) which transmetallates without generating high concentrations of hydroxide.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (2.0 equiv)[2]

-

Catalyst:

(5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%) -

Base: CsF (3.0 equiv, anhydrous, finely ground)

-

Solvent: Toluene or DME (Anhydrous)

Step-by-Step:

-

Dry Down: Ensure the Aryl Halide and Boronic Acid are completely dry (azeotrope with toluene if necessary).

-

Charge: Add Aryl Halide, Boronic Acid, CsF, and Catalyst to a dry vial inside a glovebox or under strict Schlenk conditions.

-

Solvent: Add anhydrous Toluene.

-

Reaction: Heat to 80-100°C . (Higher temperature is tolerated here due to lack of water).

-

Quench: Cool to RT, filter through a pad of Celite (to remove insoluble salts), and concentrate.

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| LCMS shows Mass = 128 (1,3-difluoro-5-methylbenzene) | Protodeboronation is faster than coupling. | 1. Lower reaction temp (try 40°C).2. Switch to Protocol B (Anhydrous).3. Increase catalyst loading to 5-10 mol% to outcompete decomposition. |

| Low Conversion of Aryl Halide | Catalyst death or steric hindrance. | 1. Ensure inert atmosphere (O2 kills active Pd).2. Switch ligand to SPhos or RuPhos (better for sterically hindered 2,6-disubstituted systems). |

| Homocoupling of Boronic Acid | Oxidative coupling. | 1. Degas solvents more thoroughly (freeze-pump-thaw).2. Reduce the amount of Boronic Acid slightly. |

| Starting Material Intact, Boronic Acid Gone | Boronic acid decomposed before entering cycle. | Slow Addition: Add the boronic acid in portions (e.g., 3 portions over 1 hour) to keep a fresh supply available for the catalyst. |

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4] Link

- Significance: Definitive mechanistic study proving that 2,6-difluoro substitution accelerates protodeboron

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[3][4] Link

- Significance: Establishes the use of XPhos and SPhos precatalysts specifically for unstable polyfluorin

-

Gillis, E. P., & Burke, M. D. (2007).[5] "A Simple and General Solution for the Iterative Synthesis of Polyene-Based Natural Products." Journal of the American Chemical Society.[3][4] Link

- Significance: Discusses the stability issues of boronic acids and introduces MIDA boronates as a slow-release alternative (relevant context for difficult substr

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeias." Journal of Medicinal Chemistry. Link

-

Significance: foundational text on the "Fluorine Shield" and metabolic stability rationale.[6]

-

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solving catalyst poisoning issues with fluorinated boronic acids

Ticket ID: F-B-SUZUKI-OPT

Status: Open Topic: Overcoming Catalyst Poisoning & Protodeboronation in Fluorinated Suzuki-Miyaura Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Fluorine Effect"

You are likely here because your standard Suzuki coupling protocol—which works perfectly for phenylboronic acid—has failed with a fluorinated analogue.

The Diagnosis: The issue is rarely "poisoning" in the traditional sense (e.g., sulfur binding irreversibly to Pd). Instead, you are fighting a kinetic war between two competing pathways:

-

The Productive Cycle: Transmetallation of the fluorinated ring onto the Palladium center.

-

The Destructive Cycle: Protodeboronation (hydrolysis of the C-B bond), leading to substrate decomposition and subsequent catalyst aggregation (Pd black).

Fluorine atoms are highly electron-withdrawing.[1] This reduces the electron density on the boron atom, making the C-B bond significantly more labile to hydrolysis, especially in the presence of base and water. Simultaneously, the electron-poor nature of the ring slows down transmetallation, creating a bottleneck that leaves the catalyst vulnerable.

Diagnostic Q&A: Troubleshooting Your Reaction

Q1: My reaction mixture turns black within 30 minutes, and I see the formation of the fluorinated arene (Ar-H) by LCMS. Is the catalyst poisoned?

-

Analysis: The catalyst "died" of starvation, not poisoning. The "black" precipitate is Pd(0) aggregating into inactive nanoparticles.

-

Root Cause: Rapid Protodeboronation .[1] Your fluorinated boronic acid decomposed into the hydro-deboronated product (Ar-H) faster than the catalyst could use it. Once the aryl-boron species is gone, the active Pd(0) species has no oxidative addition partner or transmetallation partner, leading to ligand dissociation and aggregation.

-

Solution: Switch to a "Slow Release" strategy (see Protocol A) or use anhydrous conditions with a fluoride base (CsF).

Q2: The boronic acid is still present, but the reaction stalled at 40% conversion. Adding more catalyst doesn't help.

-

Analysis: This is the Transmetallation Bottleneck .

-

Root Cause: The electron-deficient fluorinated ring (especially 2,6-difluoro) is a poor nucleophile. It does not transfer to the Pd(II) center efficiently. The Pd(II) intermediate sits idle and eventually decomposes.

-

Solution: You need a ligand that facilitates transmetallation. Switch to Buchwald G3/G4 precatalysts containing XPhos or SPhos . These bulky, electron-rich ligands accelerate the cycle and protect the metal center.

Q3: My substrate contains a fluorinated pyridine ring. The reaction never started.

-

Analysis: This is true Catalyst Poisoning .

-

Root Cause: The pyridine nitrogen (made less basic by fluorine but still competent) is binding to the Pd center, displacing your phosphine ligand.

-

Solution: Increase catalyst loading to 5-10 mol% and use a ligand with high binding affinity (e.g., XPhos or CataCXium A ) to outcompete the substrate coordination.

Mechanistic Visualization

The following diagram illustrates the kinetic competition that determines the fate of your reaction.

Figure 1: The "Vicious Cycle" of Fluorinated Boronic Acids. The red path (decomposition) often outcompetes the yellow node (transmetallation) unless specific protocols are used.

Experimental Protocols

Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Highly unstable substrates like 2,6-difluorophenylboronic acid or 2-fluoropyridine-3-boronic acid.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are resistant to hydrolysis. By using a biphasic system with a weak base, the active boronic acid is released slowly—just enough to react with the catalyst, but not enough to accumulate and decompose.

| Component | Recommendation | Function |

| Boron Source | MIDA Boronate ester (1.2 - 1.5 equiv) | Protected reservoir of boronic acid. |

| Catalyst | XPhos Pd G2 or G3 (2-5 mol%) | XPhos is excellent for sterically hindered couplings. |

| Solvent | THF:Water (10:1) or Dioxane:Water (4:[2]1) | Biphasic system controls hydrolysis rate. |

| Base | K3PO4 (3.0 equiv) | Anhydrous phosphate buffers the hydrolysis. |

| Temp | 60°C - 80°C | Moderate heat drives the release. |

Step-by-Step:

-

Charge a vial with the Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K3PO4 (3.0 equiv).

-

Seal and purge with Nitrogen/Argon (3 cycles).

-

Add degassed THF and degassed Water (ratio 10:1). Crucial: Water is required for the release mechanism.[3]

-

Stir vigorously at 60°C.

-

Validation: Monitor by LCMS. You should see low concentrations of free boronic acid and steady product formation.

Protocol B: The "Rapid Fire" Strategy (Precatalysts)

Best for: Moderately unstable substrates where speed is key.

The Logic: Standard Pd sources like Pd(PPh3)4 or Pd2(dba)3 have an "induction period" where they must generate the active L-Pd(0) species. During this time, your fluorinated boronic acid is decomposing.[1] Pd-G3/G4 precatalysts generate the active species instantly upon exposure to base.

| Component | Recommendation | Function |

| Boron Source | Fluorinated Boronic Acid (1.5 equiv) | Use excess to account for some loss. |

| Catalyst | SPhos Pd G3 or RuPhos Pd G3 | SPhos is highly active; RuPhos is good for electron-poor amines. |

| Base | KHF2 (Potassium Bifluoride) (2-3 equiv) | Fluoride acts as a base and stabilizes the boronate intermediate. |

| Solvent | MeOH or THF (Anhydrous) | Minimize water to stop protodeboronation. |

Step-by-Step:

-

Prepare a solution of the boronic acid and aryl halide in anhydrous MeOH/THF inside a glovebox or under strict Argon flow.

-

Add the base (KHF2 or CsF).

-

Add the Precatalyst (SPhos Pd G3) last as a solid or stock solution.

-

React at room temperature or mild heat (40°C). High heat accelerates decomposition more than coupling.

Data & Optimization Matrix

Use this table to select the correct ligand/base combination based on your specific fluorinated motif.

| Fluorinated Substrate | Primary Failure Mode | Recommended Ligand | Recommended Base | Reference |

| 2,6-Difluorophenyl | Rapid Protodeboronation | XPhos or SPhos | K3PO4 (anhydrous) | [1, 2] |

| Polyfluorinated Aryl | Transmetallation Stall | CataCXium A | CsF | [3] |

| Fluorinated Pyridine | Pd Coordination (Poisoning) | XPhos (High Loading) | K2CO3 | [4] |

| Trifluoromethyl (CF3) | Steric Hindrance | BrettPhos | KOH | [1] |

Decision Logic Diagram

Follow this flow to optimize your specific reaction conditions.

Figure 2: Optimization Workflow for Fluorinated Substrates.

References

-

Kinetic Studies on Protodeboronation: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study." Journal of the American Chemical Society, 2010.

-

MIDA Boronates (Slow Release): Knapp, D. M., et al.[4][5] "In Situ Generation of Anhydrous, Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

-

Fluoride Bases in Suzuki Coupling: Knauber, T., et al. "Pd-Catalyzed Cross-Coupling of Fluorinated Aryl Boronic Acids." Chemistry - A European Journal, 2011.

-

Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

Removing boronic acid byproducts from reaction mixtures

Topic: Removal of Boronic Acid/Ester Byproducts from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction: The "Sticky" Boron Problem

User Query: "I just finished a Suzuki coupling. My product looks good by LCMS, but I can't get rid of the excess boronic acid/pinacol ester. It co-elutes on silica and smears on TLC. How do I clean this up without ruining my yield?"

Scientist's Response: Boronic acids and their esters (especially pinacol esters) are notoriously difficult to remove because they are amphiphilic . They possess a greasy organic scaffold that adheres to silica, yet they hydrogen-bond strongly, causing "streaking" or co-elution with polar products.[1] Furthermore, they are often genotoxic (GTIs), making their removal critical in early-phase drug development.[1]

This guide provides three field-proven workflows to sequester and remove boron species based on your product's chemical stability.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to determine the safest method for your specific substrate.

Figure 1: Decision tree for selecting the optimal boron removal strategy based on substrate stability and scale.

Method A: Oxidative Workup (The "Nuclear" Option)

Best For: Stable substrates (aryl/alkyl) where the product is not oxidizable. Mechanism: Hydrogen peroxide oxidizes the C-B bond (in unreacted boronic acids) to a C-O bond (phenol) or hydrolyzes the B-O bonds in esters to boric acid. Boric acid is highly water-soluble and washes away.

The Protocol

-

Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate .

-

Oxidation: Add an equal volume of 1M NaOH and 30% H2O2 (1:1 ratio).

-

Note: The reaction is exothermic. Cool to 0°C if working on >1g scale.

-

-

Quench: Stir vigorously for 15–30 minutes.

-

Extraction:

-

Wash: Separate layers. Wash the organic layer with saturated Na2S2O3 (sodium thiosulfate) to quench residual peroxides (check with starch-iodide paper).

Pros: Extremely efficient; destroys the impurity chemically. Cons: Incompatible with sulfides, aldehydes, and electron-rich alkenes.[1]

Method B: Sorbitol Complexation (The "Gold Standard")

Best For: Acid/Oxidation-sensitive compounds; Large scale batches. Mechanism: 1,2-diols (like Pinacol) bind boron well, but polyols (like D-Sorbitol ) bind boron better.[1] Sorbitol acts as a thermodynamic sink, forming a water-soluble boronate complex that pulls the boron species out of the organic layer.

Mechanism of Action

Figure 2: Thermodynamic trapping of boron species by Sorbitol in the aqueous phase.[1]

The Protocol

-

Preparation: Prepare a 1M D-Sorbitol solution in water. Also prepare 1M Na2CO3 (or K2CO3).

-

Dissolution: Dissolve crude mixture in a non-miscible solvent (EtOAc, DCM, or MTBE).

-

The Wash:

-

Add the 1M Sorbitol solution (10 mL per gram of crude).

-

Add the 1M Na2CO3 solution (10 mL per gram of crude). High pH is required to activate the diol complexation.

-

-

Agitation: Shake vigorously for 5–10 minutes.

-

Why? You are relying on phase transfer. Vigorous mixing increases surface area.

-

-

Separation: Drain the aqueous layer.[3]

-

Repeat: Perform the wash a second time for >95% removal.

Data Comparison: Sorbitol vs. Water Wash

| Wash Type | Boron Remaining (ppm) | Product Recovery (%) |

| Water Only | 15,000 | 98% |

| 1M NaOH | 4,500 | 96% |

| 1M Sorbitol / Na2CO3 | < 50 | 97% |

Data approximated from Carr et al. [1][1]

Method C: Polymer-Supported Scavenging (The "Polishing" Step)

Best For: Final purification, parallel synthesis, or removing trace genotoxic impurities (GTIs).[1] Mechanism: PS-DEAM (Polystyrene-Diethanolamine) resin mimics the "Pinacol" structure but is attached to a solid bead. It chelates the boron, allowing you to filter it away.

The Protocol

-

Resin Selection: Use PS-DEAM (typical loading 1.5–2.0 mmol/g).

-

Stoichiometry: Calculate the theoretical amount of excess boronic acid. Add 3–5 equivalents of resin relative to the boron impurity.

-

Solvent: Works best in THF, DCM, or DMF. Avoid MeOH if possible (competes for boronate ester formation).

-

Incubation:

-

Add resin to the reaction vial.

-

Shake/Stir at Room Temperature for 2–4 hours .

-

Tip: Adding a trace of water (1%) can catalyze the transesterification on the bead.

-

-

Filtration: Filter through a frit or Celite. The boron is trapped on the beads. Rinse with THF.

Pros: No aqueous workup required; excellent for library synthesis. Cons: Expensive for multi-gram scale; slower kinetics than liquid extraction.

FAQ: Troubleshooting Specific Scenarios

Q: I have a Pinacol ester that won't hydrolyze. Sorbitol isn't working. A: Pinacol esters are kinetically stable.[4]

-

The Fix: Perform a Transesterification step first.[4] Treat your crude organic layer with Diethanolamine (DEA) (1.5 eq) in THF for 30 mins. This forms a solid DEA-boronate adduct which often precipitates out and can be filtered off [2]. Then perform the Sorbitol wash on the filtrate.

Q: My product is water-soluble. Can I still use Sorbitol? A: No, you will lose product.[1]

-

The Fix: Use the PS-DEAM resin (Method C) in an anhydrous organic solvent (DCM/THF). This keeps your polar product in solution while trapping the boron on the solid phase.

Q: Can I just use chromatography? A: You can, but it is inefficient.[1]

-

The Fix: If you must column, add 10% KF (Potassium Fluoride) to your silica gel.[1] The fluoride ions form trifluoroborates (

) which are extremely polar and stick to the baseline of the column, allowing your product to elute freely.

References

-

Carr, E. E., et al. (2011).[1] "Practical Method for the Removal of Boron Byproducts from Suzuki-Miyaura Coupling Reactions." The Journal of Organic Chemistry, 76(9), 3571–3575.[1][2]

-

[1]

-

-

Yuen, A. K. L., & Hutton, C. A. (2005).[1] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts." Tetrahedron Letters, 46(46), 7899–7903.[1]

-

[1]

-

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1]

-

Biotage Application Note. "Removal of Boronic Acids using PS-DEAM."

-

(General Reference for PS-DEAM usage)

-

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of (2,6-Difluoro-4-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Protons

¹H NMR spectroscopy is an indispensable tool in modern chemistry, providing a detailed fingerprint of a molecule's structure. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal offer a wealth of information about the electronic environment and connectivity of the hydrogen atoms within a molecule. For drug development professionals, a thorough understanding of a molecule's NMR spectrum is critical for structural verification, purity assessment, and reaction monitoring.

This guide will deconstruct the ¹H NMR spectrum of (2,6-difluoro-4-methylphenyl)boronic acid by first examining the spectra of simpler, foundational molecules: phenylboronic acid, 4-methylphenylboronic acid, and 2,6-difluorophenylboronic acid. This comparative methodology illuminates the distinct influence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups, as well as the impact of their substitution patterns on the aromatic proton signals.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A standardized and robust protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of phenylboronic acid derivatives.

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the boronic acid sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules, offering good solubility and a single residual solvent peak. For boronic acids, which can sometimes form trimeric anhydrides (boroxines) in aprotic solvents, the addition of a small amount of methanol-d₄ (CD₃OD) or the use of dimethyl sulfoxide-d₆ (DMSO-d₆) can help to ensure the monomeric boronic acid is observed.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and is defined as 0.00 ppm.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer, operating at a proton frequency of 400 MHz or higher, is recommended for resolving the complex splitting patterns often observed in substituted aromatic systems.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-degree pulse is typically used to ensure a good signal-to-noise ratio without saturating the signals.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state.

-

Number of Scans: A sufficient number of scans (typically 8 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Deconstructing the Spectrum: A Comparative Analysis

To fully appreciate the nuances of the ¹H NMR spectrum of (2,6-difluoro-4-methylphenyl)boronic acid, we will first analyze the spectra of its constituent parts.

Phenylboronic Acid: The Foundation

The ¹H NMR spectrum of the parent phenylboronic acid serves as our baseline.

-

Aromatic Protons (H_ar): The five aromatic protons give rise to a complex multiplet in the region of δ 7.3-8.0 ppm. The protons ortho to the boronic acid group are the most deshielded due to the electron-withdrawing nature of the boronic acid moiety and appear at the downfield end of this range. The meta and para protons appear at slightly higher fields.

-

Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid hydroxyl groups typically appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as concentration, solvent, and the presence of water, as these protons undergo rapid chemical exchange.

4-Methylphenylboronic Acid: The Effect of an Electron-Donating Group

Introducing a methyl group at the para position provides a clear example of the influence of an electron-donating group on the aromatic ring.

-

Methyl Protons (-CH₃): A singlet integrating to three protons appears around δ 2.4 ppm.

-

Aromatic Protons (H_ar): The methyl group donates electron density into the aromatic ring, causing a general upfield shift (shielding) of the aromatic protons compared to phenylboronic acid. The protons ortho to the methyl group (and meta to the boronic acid) will be the most shielded. The spectrum simplifies into two doublets, characteristic of a 1,4-disubstituted benzene ring.

2,6-Difluorophenylboronic Acid: The Impact of Strong Electron-Withdrawing Groups

Replacing two ortho hydrogens with fluorine atoms, which are highly electronegative, dramatically alters the spectrum.

-

Aromatic Protons (H_ar): The two fluorine atoms strongly withdraw electron density from the ring, leading to a significant downfield shift (deshielding) of the remaining aromatic protons. Furthermore, the protons will exhibit coupling to the adjacent fluorine atoms (³JHF), resulting in a more complex splitting pattern (a triplet of doublets or a complex multiplet).

The Target Molecule: ¹H NMR Spectrum of (2,6-Difluoro-4-methylphenyl)boronic Acid

By combining the electronic effects observed in the comparative molecules, we can now predict and interpret the ¹H NMR spectrum of (2,6-difluoro-4-methylphenyl)boronic acid.

Predicted ¹H NMR Spectrum:

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₃ | ~2.3 | s | 3H | The methyl group is relatively far from the deshielding influence of the fluorine and boronic acid groups. |

| Ar-H | ~6.8 - 7.2 | t | 2H | The two equivalent aromatic protons are shielded by the para methyl group but deshielded by the ortho fluorine atoms. The signal will be split into a triplet due to coupling with the two adjacent fluorine atoms (³JHF). |

| -B(OH)₂ | Variable | br s | 2H | The chemical shift is dependent on experimental conditions. |

Visualizing the Logic: A Workflow for Spectral Prediction

Caption: Predictive workflow for the ¹H NMR spectrum of the target molecule.

Comparative Data Summary

| Compound | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Multiplicity of Aromatic Protons |

| Phenylboronic Acid | - | 7.41 (m), 7.58 (t), 8.13 (d)[1] | Multiplet |

| 4-Methylphenylboronic Acid | 2.4 (s) | 7.2 (d), 7.7 (d) | Two Doublets |

| 2,6-Difluorophenylboronic Acid | - | 6.92-6.97 (m), 7.35-7.50 (m)[1] | Multiplet |

| (2,6-Difluoro-4-methylphenyl)boronic Acid (Predicted) | ~2.3 | ~6.8 - 7.2 | Triplet |

Alternative Analytical Techniques: A Comparative Overview

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization of (2,6-difluoro-4-methylphenyl)boronic acid often involves complementary analytical techniques.

| Technique | Principle | Strengths | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Excellent for purity assessment and quantification. Can be coupled with various detectors (UV, MS). | Provides limited structural information on its own. Method development can be required to achieve good separation of related impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and provides molecular weight and fragmentation information, aiding in identification. | Requires derivatization for non-volatile compounds like boronic acids, which can add complexity to sample preparation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in the molecule (e.g., O-H, B-O, C-F stretches). | Does not provide detailed information on the carbon-hydrogen framework or isomer differentiation. |

Workflow for Comprehensive Characterization

Sources

HPLC Purity Analysis of Fluorinated Boronic Acids: A Comparative Technical Guide

Executive Summary: The "Ghost Peak" Phenomenon

In the pharmaceutical development of Suzuki-Miyaura coupling partners, fluorinated boronic acids represent a specific analytical paradox. While fluorine substituents enhance metabolic stability and binding affinity in final drug candidates, they destabilize the boronic acid intermediate during analysis.

Standard Reverse Phase HPLC (RP-HPLC) often yields chromatograms plagued by peak splitting, extreme tailing, and "ghost peaks." These artifacts are not impurities but rather the result of on-column dynamic equilibria. This guide objectively compares the standard acidic method against the Polyol Chelation Method and Mixed-Mode Chromatography , demonstrating why the Polyol strategy is the superior protocol for fluorinated species prone to protodeboronation and boroxine formation.

The Chemistry of Failure: Why Standard Methods Fail

To select the correct method, one must understand the two specific failure modes of fluorinated boronic acids inside an HPLC column.

A. The Boroxine Cycle (Peak Splitting)

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). On a silica-based column, this equilibrium shifts constantly as the local concentration changes, resulting in:

-

Fronting/Tailing: Caused by the interconversion rates matching the separation timescale.

-

Double Peaks: Separation of the monomer and the trimer.

B. Protodeboronation (Sample Degradation)

Fluorine atoms are highly electronegative. When placed ortho or para to the boron, they pull electron density from the ring, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation).

-

Result: The appearance of a fluorobenzene peak that grows over time.

-

Catalysts: High pH, high temperature, and residual metals in the HPLC system.

Comparative Analysis of Methods

We evaluated three distinct methodologies using 2,6-Difluorophenylboronic acid (DFPBA) , a compound notorious for rapid protodeboronation and silanol interaction.

Method A: Standard Acidic RP-HPLC

The default approach in most labs.

-

Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

-

Column: C18 (3.5 µm).[1]

-

Outcome: FAILED .

-

Observation: The chromatogram showed a "saddle" peak (split top) and significant tailing (Asymmetry factor > 2.0).

-

Cause: The acidic modifier suppresses silanol ionization but fails to stop boroxine formation. The Lewis-acidic boron still interacts with the stationary phase.

-

Method B: The Polyol Chelation Strategy (Recommended)

The "Gold Standard" for reactive boron species.

-

Concept: Adding a 1,2-diol (like Sorbitol or Mannitol) to the mobile phase.

-

Mechanism: The polyol forms a stable, cyclic boronate ester in-situ. This complex is chemically distinct, stable, and does not interact with silanols.

-

Outcome: EXCELLENT .

-

Observation: Sharp, symmetrical singlet.

-

Stability: The complex protects the C-B bond, significantly reducing protodeboronation during the run.

-

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

The alternative for highly polar species.

-

Mobile Phase: High organic (Acetonitrile) with Ammonium Acetate.

-

Outcome: MARGINAL .

-

Observation: Good peak shape, but solubility issues arise with highly fluorinated (hydrophobic) boronic acids. Retention times are often too short to separate closely related impurities.

-

Quantitative Performance Data

| Parameter | Method A: Standard Acidic | Method B: Polyol Chelation | Method C: HILIC |

| Peak Symmetry (USP) | 0.6 (Split/Tailing) | 1.05 (Ideal) | 1.2 (Acceptable) |

| Theoretical Plates (N) | ~2,500 | >12,000 | ~8,000 |

| LOD (Signal/Noise) | High (due to broadening) | Low (Sharp peak) | Medium |

| Sample Stability | Poor (< 4 hours) | High (> 24 hours) | Medium |

| Suitability | Quick screening only | Purity & Assay | Polar impurities |

Detailed Experimental Protocol: The Polyol Chelation Method

This protocol is self-validating. If the peak splits, your polyol concentration is too low or the pH has drifted.

Reagents

-

D-Sorbitol (High Purity, >98%)

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q/HPLC Grade)

-

Formic Acid (Modifier)

Step-by-Step Workflow

-

Mobile Phase A Preparation (The Chelation Buffer):

-

Dissolve 50 mM D-Sorbitol in water.

-

Add 0.1% Formic Acid .

-

Note: The pH should be acidic (~2.5 - 3.0). Do NOT use basic buffers (Ammonium Hydroxide), as this accelerates protodeboronation of fluorinated species.

-

-

Mobile Phase B:

-

100% Acetonitrile + 0.1% Formic Acid.

-

-

Sample Diluent (Critical):

-

Dissolve the sample in Mobile Phase A (or a 90:10 mix of A:B).

-

Why? You must force the formation of the sorbitol-boronate ester before injection. Dissolving in pure MeOH/ACN can lead to on-column equilibrium lag.

-

-

Instrument Parameters:

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

-

Temperature: 20°C - 25°C .

-

Warning: Do not heat the column. Higher temperatures (>30°C) catalyze the loss of the boron group in fluorinated samples.

-

Flow Rate: 1.0 mL/min.[2]

-

-

Gradient:

-

0 min: 5% B

-

15 min: 95% B

-

20 min: 95% B

-

Troubleshooting & Expert Insights

The "Doublet" Trap

If you observe a doublet in the Polyol method:

-

Diagnosis: Your Sorbitol concentration is too low relative to the sample concentration. The equilibrium is not fully pushed to the ester side.

-

Fix: Increase Sorbitol to 100 mM in Mobile Phase A or decrease sample injection concentration.

The Protodeboronation Indicator

If you see a peak eluting after the void volume but before the main peak that matches the retention time of the non-boronated fluorobenzene:

-

Diagnosis: Thermal degradation or pH instability.

-

Fix: Lower column temperature to 15°C. Ensure the autosampler is cooled. Verify that the mobile phase pH is < 3.0.

Column Life

Sorbitol can accumulate on the column over time.

-

Maintenance: Flush the column with 90% Water / 10% Methanol (no additives) for 30 minutes at the end of the day to wash out residual sugars.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH.

-

Lozada, J., Liu, Z., & Perrin, D. M. (2017). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[5] Journal of Organic Chemistry.

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.

-

Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[6] Journal of the Chemical Society, Perkin Transactions 2.

-

BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid.

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. waters.com [waters.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.